molecular formula C22H30N6O3 B2565742 8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851943-35-6

8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2565742
CAS RN: 851943-35-6
M. Wt: 426.521
InChI Key: ODPBSNZVAJAWFB-UHFFFAOYSA-N
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Description

The compound “8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is related to pyridazinones and is mentioned in the context of being inhibitors of PARP7 . These compounds are useful in the treatment of cancer .

Scientific Research Applications

Molecular Structure and Geometry

The molecular structure of related compounds like 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline exhibits typical geometry with planar fused rings and specific conformations of its substituents. Such structural insights are crucial in understanding the interactions and potential applications of these compounds in scientific research (Karczmarzyk et al., 1995).

Antihistaminic Activity

Research on derivatives of theophylline or theobromine, which are structurally similar to the queried compound, indicates potential antihistaminic activities. These compounds have shown inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their utility in allergy and respiratory research (Pascal et al., 1985).

Cardiovascular Activity

Studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, closely related to the queried compound, reveal potential cardiovascular activities. These include antiarrhythmic and hypotensive effects, alongside interactions with adrenoreceptors, making them of interest in cardiovascular research (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

Research on similar purine-2,6-dione derivatives suggests their potential as psychotropic agents. Studies indicate mixed serotonin receptor ligands in these compounds, showing antidepressant-like and anxiolytic-like activities. This suggests their application in the development of new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).

Antimycobacterial Activity

Purine linked piperazine derivatives, which share structural similarity with the compound , have been synthesized as potential inhibitors of Mycobacterium tuberculosis. This implies their utility in research for developing new treatments for tuberculosis (Konduri et al., 2020).

properties

IUPAC Name

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-8-17-6-4-3-5-7-17)18(23-20)16-27-12-10-26(11-13-27)14-15-29/h3-7,29H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPBSNZVAJAWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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